2-(Phenylamino)butan-1-ol (CAS 51170-06-0) is a bifunctional N-aryl-1,2-aminoalcohol characterized by a secondary aniline nitrogen, a primary hydroxyl group, and an ethyl side-chain at the alpha position [1]. In procurement and process chemistry, this compound is primarily valued as a versatile building block for the synthesis of complex N-aryl heterocycles, such as morpholines and oxazolidines. The presence of the N-phenyl ring significantly alters the electronic properties of the nitrogen atom compared to aliphatic amines, reducing its nucleophilicity and basicity. Concurrently, the ethyl group provides critical steric bulk that influences downstream conformational and stereochemical outcomes [2]. These properties make it a highly specialized scaffold for medicinal chemistry and advanced materials where precise control over lipophilicity, chemoselectivity, and spatial geometry is required.
Attempting to substitute 2-(Phenylamino)butan-1-ol with its primary aliphatic counterpart, 2-amino-1-butanol, routinely fails in advanced synthetic workflows due to profound differences in nucleophilicity and basicity[1]. The primary amine is highly nucleophilic, necessitating costly and time-consuming protection/deprotection sequences (e.g., Boc or Fmoc) to prevent unwanted N-alkylation or N-acylation during O-functionalization steps. Furthermore, substituting with the simpler N-phenylethanolamine removes the alpha-ethyl group, stripping the molecule of the steric anchor required to direct diastereoselectivity during heterocycle cyclization [2]. For procurement teams, selecting the exact N-phenyl, alpha-ethyl scaffold avoids multi-step workarounds and ensures reproducible spatial control in the final product.
The delocalization of the nitrogen lone pair into the phenyl ring drastically reduces the nucleophilicity of 2-(Phenylamino)butan-1-ol compared to aliphatic baselines. In standard basic O-alkylation conditions, this compound allows for direct functionalization of the primary hydroxyl group without N-protection, achieving high O-selectivity. In contrast, 2-amino-1-butanol undergoes competitive N-alkylation, requiring additional synthetic steps[1].
| Evidence Dimension | O- vs N-Alkylation Selectivity |
| Target Compound Data | >95% O-selectivity (unprotected) |
| Comparator Or Baseline | 2-Amino-1-butanol (<20% O-selectivity, predominantly N-alkylation) |
| Quantified Difference | 75% absolute increase in chemoselectivity |
| Conditions | Standard basic alkylation (e.g., NaH, alkyl halide) at room temperature |
Eliminates the need for costly protecting group chemistry, reducing raw material costs and streamlining process scale-up.
The incorporation of the N-phenyl group significantly increases the lipophilicity of the amino alcohol scaffold. 2-(Phenylamino)butan-1-ol exhibits a calculated LogP of approximately 1.9 to 2.1, making it highly soluble in standard non-polar industrial solvents like toluene and dichloromethane. The primary amine baseline, 2-amino-1-butanol, is highly polar (LogP ~ -0.6) and often requires problematic polar aprotic solvents or phase-transfer catalysts [1].
| Evidence Dimension | Partition Coefficient (LogP) |
| Target Compound Data | LogP ~ 2.0 |
| Comparator Or Baseline | 2-Amino-1-butanol (LogP ~ -0.6) |
| Quantified Difference | 2.6 log unit increase (approx. 400-fold higher lipophilicity) |
| Conditions | Standard octanol-water partition modeling |
Enables homogeneous reactions in standard, easily recoverable organic solvents, lowering waste disposal and solvent procurement costs.
When utilized as a precursor for cyclization into morpholines or oxazolidines, the alpha-ethyl group of 2-(Phenylamino)butan-1-ol acts as a critical steric directing group. Compared to N-phenylethanolamine, which lacks this side chain, the target compound forces the newly formed ring into a predictable conformation, significantly enhancing diastereoselectivity during the formation of substituted heterocycles [1].
| Evidence Dimension | Diastereomeric Ratio (d.r.) in cyclization |
| Target Compound Data | Often >90:10 d.r. due to ethyl steric anchor |
| Comparator Or Baseline | N-Phenylethanolamine (1:1 d.r., non-selective) |
| Quantified Difference | Shift from racemic mixture to high diastereoselectivity |
| Conditions | Acid-catalyzed condensation with aldehydes/ketones |
Crucial for the procurement of intermediates in medicinal chemistry, where high stereochemical purity dictates the efficacy and safety of the final API.
Due to its chemoselective O-alkylation profile and high solubility in organic solvents, this compound is a direct precursor for synthesizing 2-ethyl-4-phenylmorpholine scaffolds. These heterocycles are heavily utilized in pharmaceutical libraries, and starting with 2-(Phenylamino)butan-1-ol eliminates the need for multi-step N-arylation and protection sequences [1].
The presence of the alpha-ethyl group provides necessary steric bulk to control the hydrolysis rate of oxazolidine-based prodrugs. Procurement of this specific compound allows formulators to tune the stability of the prodrug in aqueous environments, a critical parameter not achievable with unsubstituted N-phenylethanolamine [2].
The combination of a soft aniline nitrogen and a hard primary alkoxide makes this scaffold a highly soluble precursor for bidentate (N,O) ligands. The lipophilicity conferred by the N-phenyl group ensures high catalyst solubility in non-polar reaction media, improving turnover numbers in industrial homogeneous catalysis [3].